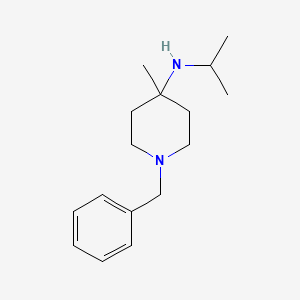
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro and trifluoromethyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a significant reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
科学的研究の応用
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: A closely related compound with similar chemical properties.
4-(Trifluoromethyl)benzoic acid: Another related compound used in similar applications.
Uniqueness
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications.
特性
CAS番号 |
505082-84-8 |
|---|---|
分子式 |
C14H8ClF3O2 |
分子量 |
300.66 g/mol |
IUPAC名 |
4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
InChIキー |
OPTVEOGEPSMNOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


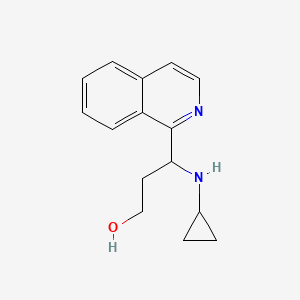


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)

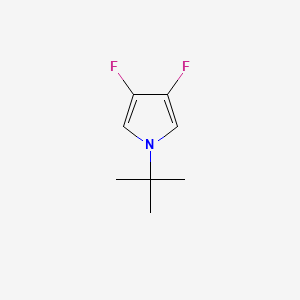
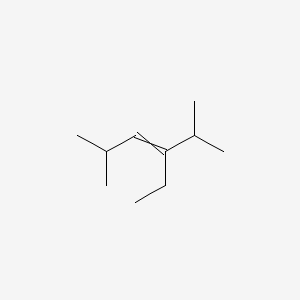
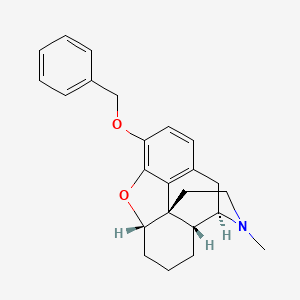
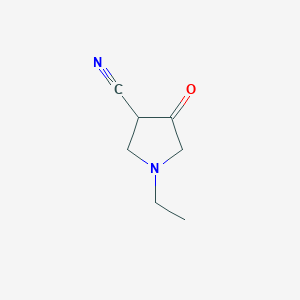
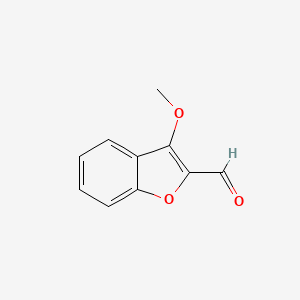

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
